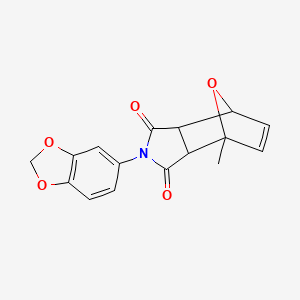![molecular formula C11H10BrClN2O2S B11104750 1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11104750.png)
1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, a sulfonyl group, and an ethyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-chlorobenzenesulfonyl chloride and 2-ethylimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Sulfoxides or sulfones can be formed through oxidation reactions.
Coupling Products: New biaryl compounds can be synthesized through coupling reactions.
Scientific Research Applications
1-[(2-Bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(2-Bromo-5-chlorophenyl)sulfonyl]-1H-benzotriazole
- 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid
Comparison:
- Structural Differences: While the core structure of these compounds is similar, the presence of different heterocyclic rings (imidazole vs. benzotriazole) and substituents (ethyl vs. amino) can lead to variations in their chemical properties and reactivity.
- Unique Features: 1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole is unique due to the presence of the ethyl group on the imidazole ring, which can influence its steric and electronic properties, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C11H10BrClN2O2S |
|---|---|
Molecular Weight |
349.63 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C11H10BrClN2O2S/c1-2-11-14-5-6-15(11)18(16,17)10-7-8(13)3-4-9(10)12/h3-7H,2H2,1H3 |
InChI Key |
NIARYJVNKQNVEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11104683.png)
![2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11104686.png)
![2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11104697.png)
![2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11104705.png)
![N-{(1Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104712.png)
![N-butyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11104713.png)
![6-Methyl-1-(5-methylfurfurylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11104716.png)
![N-[(4-methylphenyl)sulfonyl]glycylglycinamide](/img/structure/B11104724.png)

![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11104729.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11104730.png)
![4-chloro-2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol](/img/structure/B11104753.png)
![(8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11104754.png)
